Methyl 4-cyano-3-(cyclobutyloxy)benzoate

Description

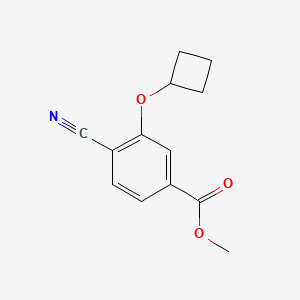

Methyl 4-cyano-3-(cyclobutyloxy)benzoate is a substituted benzoate ester featuring a cyano group at the para position (C4), a cyclobutyloxy moiety at the meta position (C3), and a methyl ester group at the carboxylate position. This compound belongs to a broader class of benzoate derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the combination of a polar cyano group and a sterically demanding cyclobutyl ether, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 4-cyano-3-cyclobutyloxybenzoate |

InChI |

InChI=1S/C13H13NO3/c1-16-13(15)9-5-6-10(8-14)12(7-9)17-11-3-2-4-11/h5-7,11H,2-4H2,1H3 |

InChI Key |

RIGQRARSGZETII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)OC2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-cyano-3-(cyclobutyloxy)benzoate with structurally related benzoate esters, emphasizing substituent effects and applications:

Key Comparisons

Bioactivity and Toxicity: Methyl benzoate exhibits potent insecticidal activity (100% mortality in Plodia interpunctella at 0.01 µL/cm³ air) due to its volatility and low molecular weight . In contrast, the bulky cyclobutyloxy group in this compound may reduce volatility but enhance binding specificity in pharmaceutical contexts . Benzyl benzoate, while non-toxic in cosmetics, shows mild dermal irritation in concentrated forms . The cyano group in the target compound could introduce additional reactivity or toxicity risks, though direct data are lacking.

Synthetic Accessibility: this compound likely requires multi-step synthesis involving etherification (cyclobutyloxy addition) and esterification, similar to the preparation of methyl 4-((2-formylphenoxy)methyl)benzoate derivatives . Simpler analogs like methyl benzoate are commercially available or synthesized via direct esterification of benzoic acid .

The cyclobutyloxy moiety introduces steric hindrance, which may reduce crystallization tendencies compared to smaller substituents (e.g., cyclopropane in Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.